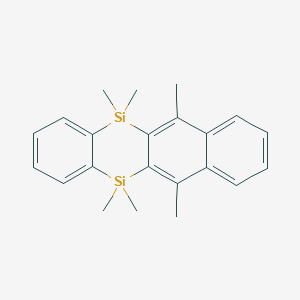
5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl- is a chemical compound known for its unique structure and properties. This compound is part of the naphthacene family, which is characterized by a four-ring system. The presence of silicon atoms in its structure makes it particularly interesting for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl- typically involves the use of organosilicon reagents. One common method includes the reaction of a naphthacene derivative with a silicon-containing reagent under controlled conditions. The reaction often requires a catalyst to facilitate the formation of the silicon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process might include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound .
Scientific Research Applications
5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as semiconductors and polymers.
Mechanism of Action
The mechanism by which 5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various pathways, such as signal transduction and gene expression. The silicon atoms in the compound may play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Naphthacene: A parent compound without silicon atoms.
5,12-Dihydronaphthacene: A hydrogenated form of naphthacene.
Hexamethylnaphthacene: A methylated derivative of naphthacene.
Uniqueness
What sets 5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl- apart from these similar compounds is the presence of silicon atoms. This unique feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
652154-28-4 |
|---|---|
Molecular Formula |
C22H26Si2 |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
5,5,6,11,12,12-hexamethylbenzo[b]silanthrene |
InChI |
InChI=1S/C22H26Si2/c1-15-17-11-7-8-12-18(17)16(2)22-21(15)23(3,4)19-13-9-10-14-20(19)24(22,5)6/h7-14H,1-6H3 |
InChI Key |
XYUHGVNWUHODDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C3=CC=CC=C13)C)[Si](C4=CC=CC=C4[Si]2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione](/img/structure/B12525802.png)
![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-12-sulfanyldodecanamide](/img/structure/B12525812.png)
![2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12525819.png)
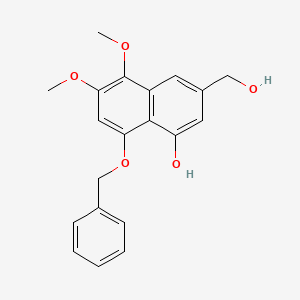
![1,1'-[(2-Methylpropane-1,3-diyl)bis(oxy)]di(butan-2-ol)](/img/structure/B12525841.png)
![Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)-](/img/structure/B12525848.png)
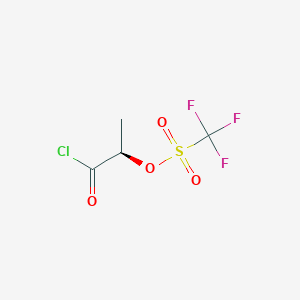
![2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12525856.png)
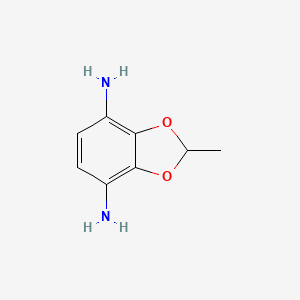
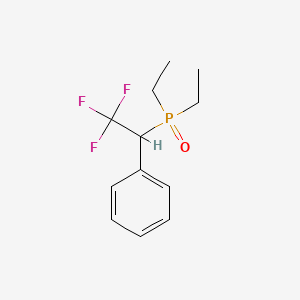
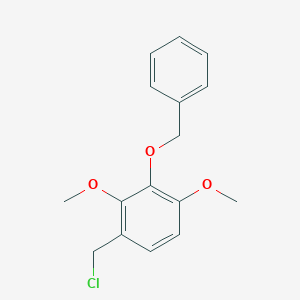
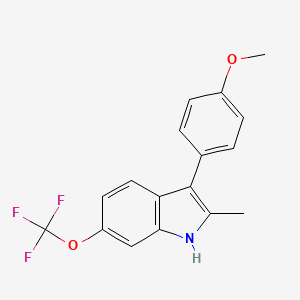
![N-(2-Chloroethyl)-N'-[3-(hydroxymethyl)phenyl]urea](/img/structure/B12525889.png)
